[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fluorophenyl group, a methyl group, and a pyrazolo[3,4-b]pyridine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a pyridine carboxylic acid derivative can form the pyrazolo[3,4-b]pyridine core.
- Introduction of the Fluorophenyl Group : This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrazolo[3,4-b]pyridine intermediate.
- Attachment of the Methylpiperidino Group : This step typically involves a nucleophilic substitution reaction where the pyrazolo[3,4-b]pyridine derivative reacts with a methylpiperidine derivative under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of fluorophenyl alcohols.
- Substitution : The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution : Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
- Oxidation : Formation of ketones or carboxylic acids.
- Reduction : Formation of alcohols.
- Substitution : Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Medicine: In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an inhibitor of specific enzymes and receptors, which are implicated in various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds:
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone
- 1-(2-Chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone
- 1-(2-Bromophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone
Uniqueness: The uniqueness of 1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the pyrazolo[3,4-b]pyridine core contributes to its biological activity.
1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H21FN4O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H21FN4O/c1-13-7-9-24(10-8-13)20(26)15-11-14(2)23-19-16(15)12-22-25(19)18-6-4-3-5-17(18)21/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
WDWUOCTVUIXJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3C=NN(C3=NC(=C2)C)C4=CC=CC=C4F |
Origin of Product |
United States |
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